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molecular formula C11H12O2 B1345760 6-Methoxy-2-tetralone CAS No. 2472-22-2

6-Methoxy-2-tetralone

Cat. No. B1345760
M. Wt: 176.21 g/mol
InChI Key: RMRKDYNVZWKAFP-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

Under the same conditions as the method for synthesizing Compound A2, the title compound was prepared from 6-methoxy-3,4-dihydro-1H-naphthalen-2-one and iodomethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:15])[C:10]2([CH3:14])[CH3:13])=[CH:5][CH:4]=1.[CH3:16][O:17]C1C=C2C(=CC=1)CC(=O)CC2.IC>>[CH3:16][O:17][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:3]=1)[C:10]([CH3:13])([CH3:14])[C:9](=[O:15])[CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCC(CC2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C(C2=C1)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C(C2=CC1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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